molecular formula C13H10BrClN2O B11171186 2-(4-bromophenyl)-N-(5-chloropyridin-2-yl)acetamide

2-(4-bromophenyl)-N-(5-chloropyridin-2-yl)acetamide

Cat. No.: B11171186
M. Wt: 325.59 g/mol
InChI Key: ZKYBNLFYWUHQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-(5-chloropyridin-2-yl)acetamide is an organic compound that features both bromophenyl and chloropyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(5-chloropyridin-2-yl)acetamide typically involves the reaction of 4-bromoaniline with 5-chloro-2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the amine group of 4-bromoaniline and the carboxylic acid group of 5-chloro-2-pyridinecarboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(5-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

2-(4-bromophenyl)-N-(5-chloropyridin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

    Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-N-(5-fluoropyridin-2-yl)acetamide
  • 2-(4-bromophenyl)-N-(5-methylpyridin-2-yl)acetamide
  • 2-(4-bromophenyl)-N-(5-nitropyridin-2-yl)acetamide

Uniqueness

2-(4-bromophenyl)-N-(5-chloropyridin-2-yl)acetamide is unique due to the presence of both bromophenyl and chloropyridinyl groups, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H10BrClN2O

Molecular Weight

325.59 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(5-chloropyridin-2-yl)acetamide

InChI

InChI=1S/C13H10BrClN2O/c14-10-3-1-9(2-4-10)7-13(18)17-12-6-5-11(15)8-16-12/h1-6,8H,7H2,(H,16,17,18)

InChI Key

ZKYBNLFYWUHQOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC=C(C=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.